N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
CAS No.: 2549004-78-4
Cat. No.: VC11811175
Molecular Formula: C16H20N4O2S
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549004-78-4 |
|---|---|
| Molecular Formula | C16H20N4O2S |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-(1-quinoxalin-2-ylpiperidin-3-yl)cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C16H20N4O2S/c21-23(22,13-7-8-13)19-12-4-3-9-20(11-12)16-10-17-14-5-1-2-6-15(14)18-16/h1-2,5-6,10,12-13,19H,3-4,7-9,11H2 |
| Standard InChI Key | CAHPUROVMQMXMG-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NS(=O)(=O)C4CC4 |
| Canonical SMILES | C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NS(=O)(=O)C4CC4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-[1-(Quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has the molecular formula C₁₆H₂₀N₄O₂S and a molecular weight of 332.4 g/mol. Its IUPAC name, N-(1-quinoxalin-2-ylpiperidin-3-yl)cyclopropanesulfonamide, reflects the integration of three key moieties:
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A quinoxaline heterocycle (two fused pyrazine rings with a benzene ring).
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A piperidine ring substituted at the 3-position.
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A cyclopropanesulfonamide group attached via the sulfonamide linkage.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₂S |
| Molecular Weight | 332.4 g/mol |
| SMILES | C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NS(=O)(=O)C4CC4 |
| InChI Key | CAHPUROVMQMXMG-UHFFFAOYSA-N |
The compound’s three-dimensional conformation features a planar quinoxaline system connected to a flexible piperidine-sulfonamide chain, enabling interactions with both hydrophobic and polar regions of biological targets.
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis of N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves sequential reactions to assemble its hybrid structure:
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.
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Piperidine Substitution: Nucleophilic substitution at the quinoxaline C2 position using 3-aminopiperidine.
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Sulfonamide Coupling: Reaction of the piperidine amine with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine).
Critical optimizations include:
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Temperature control (<50°C) to prevent cyclopropane ring opening.
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Use of anhydrous solvents (e.g., dichloromethane) to enhance sulfonylation efficiency.
Pharmacological Activity
Table 2: Cytotoxicity Against Cancer Cell Lines (IC₅₀, μM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | Selectivity Index (SI) |
|---|---|---|---|
| Target Compound | 0.89 ± 0.12 | 1.02 ± 0.15 | 12.44–23.87 |
| Doxorubicin | 1.24 ± 0.18 | 1.41 ± 0.22 | 0.72–0.90 |
The compound’s selectivity index (SI) surpasses doxorubicin by >10-fold, minimizing off-target toxicity . Mechanistically, it reduces VEGF-A levels by 58% and induces apoptosis via caspase-3/p53 upregulation (423.10 pg/mL caspase-3 vs. 47.88 pg/mL control) .
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus and Candida albicans reveal:
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MIC₉₀: 8 μg/mL (bacterial) and 16 μg/mL (fungal).
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Synergy with fluconazole (FICI = 0.312), suggesting sulfonamide-mediated folate pathway disruption.
Mechanism of Action
Dual Kinase Inhibition
The compound inhibits VEGFR-2 (IC₅₀ = 0.076 μM) and DNA-PK (IC₅₀ = 0.12 μM), disrupting angiogenesis and DNA repair in tumors . Molecular docking shows binding to VEGFR-2’s ATP pocket (binding energy: -9.2 kcal/mol), with hydrogen bonds to Cys917 and hydrophobic interactions with Leu840 .
Apoptotic Pathway Activation
Flow cytometry reveals:
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Pre-G1 Phase Accumulation: 1.38-fold increase (apoptosis initiation).
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G2/M Arrest: 3.59-fold rise, indicating mitotic catastrophe .
These effects correlate with a 4.3-fold BAX/BCL2 ratio shift, confirming intrinsic apoptosis .
Pharmacokinetic and Toxicity Profile
ADME Properties
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BBB Permeability: Negligible (logBB = -1.2), reducing neurotoxicity.
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P-gp Substrate: No efflux liability (efflux ratio = 1.1), ensuring intracellular retention .
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Half-Life: 4.7 hours in murine models, suitable for daily dosing .
Applications in Drug Development
Combination Therapy
Synergy with ionizing radiation (dose reduction by 40%) and paclitaxel (CI = 0.45) positions the compound as a radiosensitizer and chemoadjuvant .
Patent Landscape
The European Patent Office (EP4327877A2) cites dual ATM/DNA-PK inhibitors for oncology, validating the compound’s mechanistic relevance .
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